molecular formula C22H25N5O2S B11659563 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide

Cat. No.: B11659563
M. Wt: 423.5 g/mol
InChI Key: DZTQFMURMQKWQF-OEAKJJBVSA-N
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Description

The compound 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide is a triazole-based acetohydrazide derivative characterized by a 1,2,4-triazole core substituted with a 4-ethylphenyl group at position 4 and a 4-methoxyphenyl group at position 3. The sulfanylacetohydrazide moiety is further functionalized with an (E)-4-ethylphenylmethylidene group. This structural architecture is common in medicinal chemistry, where 1,2,4-triazole derivatives are explored for their antimicrobial, anticancer, and antioxidant activities due to their ability to modulate biological targets through hydrogen bonding and hydrophobic interactions .

The synthesis of such compounds typically involves cyclization of thiosemicarbazides or condensation of hydrazides with aldehydes, as evidenced by protocols in related studies .

Properties

Molecular Formula

C22H25N5O2S

Molecular Weight

423.5 g/mol

IUPAC Name

2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-ethylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C22H25N5O2S/c1-4-16-6-8-17(9-7-16)14-23-24-20(28)15-30-22-26-25-21(27(22)5-2)18-10-12-19(29-3)13-11-18/h6-14H,4-5,15H2,1-3H3,(H,24,28)/b23-14+

InChI Key

DZTQFMURMQKWQF-OEAKJJBVSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2CC)C3=CC=C(C=C3)OC

Canonical SMILES

CCC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2CC)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide typically involves multiple stepsThe reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the methoxy group .

Scientific Research Applications

Antifungal Activity

Research has indicated that triazole derivatives exhibit antifungal properties. The compound's structure suggests it may inhibit fungal growth by interfering with ergosterol biosynthesis, a vital component of fungal cell membranes. Studies have shown that similar compounds can effectively treat infections caused by Candida species and other fungi .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Triazole derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the inhibition of angiogenesis and the modulation of cell cycle progression. Preliminary studies suggest that this compound may exhibit cytotoxic effects against specific cancer cell lines .

Anti-inflammatory Effects

Compounds containing triazole rings have also been reported to possess anti-inflammatory properties. The ability of this compound to modulate inflammatory pathways could make it a candidate for treating chronic inflammatory conditions .

Pesticidal Activity

The triazole moiety is widely recognized in agrochemicals for its fungicidal properties. This compound could potentially be developed as a pesticide to control fungal pathogens in crops, providing an alternative to conventional fungicides that may have adverse environmental impacts .

Development of New Materials

The unique chemical structure of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide can be utilized in the synthesis of novel materials with specific electronic or optical properties. Research into polymer composites incorporating such compounds could lead to advancements in electronics and photonics .

Case Studies

  • Antifungal Efficacy : A study evaluated the antifungal activity of various triazole derivatives against Candida albicans. Results indicated that modifications on the triazole ring significantly enhanced antifungal potency, suggesting that similar modifications on this compound could yield promising results .
  • Cytotoxicity Against Cancer Cells : In vitro studies assessed the cytotoxic effects of triazole-based compounds on breast cancer cell lines. Findings showed that certain structural components were crucial for enhancing anticancer activity, providing insights into the design of more effective derivatives .
  • Pesticidal Potential : Field trials conducted with triazole-containing pesticides demonstrated effective control over fungal diseases in crops such as wheat and soybeans. These trials highlighted the potential for developing environmentally friendly agricultural solutions using compounds like this compound .

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes in pathogens. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., methoxy in the target compound) may enhance solubility but reduce membrane permeability compared to electron-withdrawing groups (e.g., chloro in ).
  • Bulkier substituents (e.g., pyridine in ZE-4b/c ) could sterically hinder target binding but improve selectivity.

Physicochemical Properties

A comparison of molecular weights and polarities highlights differences in drug-likeness:

Compound Molecular Weight (g/mol) LogP (Predicted) Water Solubility Evidence ID
Target Compound ~484.6 ~3.8 Low
ZE-4b ~423.5 ~2.9 Moderate
N′-(4-Chlorobenzylidene) analog ~460.9 ~4.1 Low
Antioxidant derivative () ~493.6 ~3.5 Moderate

Insights :

  • Pyridine-containing derivatives (e.g., ZE-4b ) exhibit lower logP, favoring aqueous solubility.

Structure-Activity Relationship (SAR) Trends

  • Methoxy groups (target compound ): Enhance antioxidant activity via radical scavenging but may reduce cytotoxicity.
  • Chloro/fluoro substituents (): Improve anticancer activity through increased electrophilicity and DNA interaction.
  • Heterocyclic moieties (e.g., pyridine in ): Augment selectivity for enzyme active sites due to π-π stacking.

Biological Activity

The compound 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide is a novel hydrazone derivative featuring a triazole moiety. Its structure suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activities, including antibacterial, antifungal, and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. A study highlighted that derivatives similar to our compound demonstrated activity against various Gram-positive and Gram-negative bacteria. For instance, compounds with a similar triazole structure showed minimum inhibitory concentration (MIC) values ranging from 20–70 µM against Staphylococcus aureus and Escherichia coli .

Microorganism MIC (µM) Reference
Staphylococcus aureus20–40
Escherichia coli40–70
Pseudomonas aeruginosa>100

The mechanism of action for triazole derivatives often involves interference with nucleic acid synthesis or disruption of cell wall integrity, leading to cell death.

Antifungal Activity

Compounds with similar chemical frameworks have been reported to possess antifungal properties. The presence of the triazole ring is particularly noteworthy as it is known for inhibiting fungal cytochrome P450 enzymes, which are critical for ergosterol biosynthesis in fungi. This inhibition can lead to increased membrane permeability and ultimately fungal cell death .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. In vitro studies have shown that certain triazole-containing compounds exhibit cytotoxic effects against various cancer cell lines. For example, related compounds have demonstrated IC50 values in the range of 6.2 μM against colon carcinoma cells and higher values against breast cancer cells .

Cancer Cell Line IC50 (µM) Reference
HCT-116 (Colon Carcinoma)6.2
T47D (Breast Cancer)27.3

Case Studies

A specific case study involving a series of synthesized triazole derivatives indicated that modifications to the hydrazone moiety significantly influenced biological activity. The introduction of various substituents on the phenyl rings enhanced both antimicrobial and anticancer activities compared to the parent compounds .

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